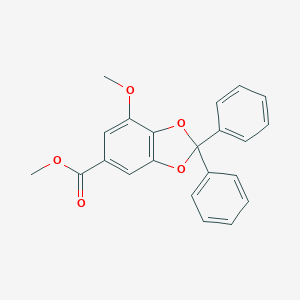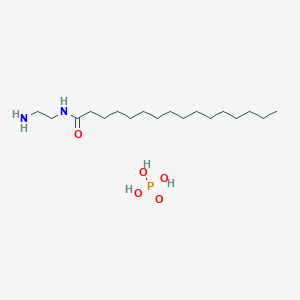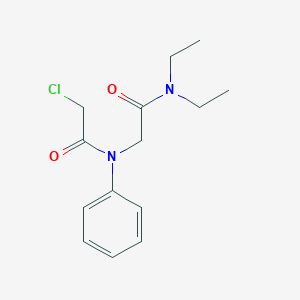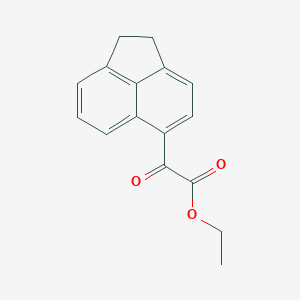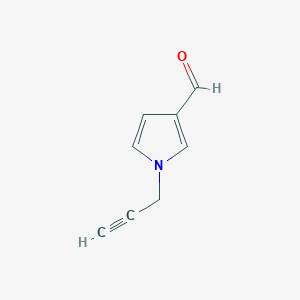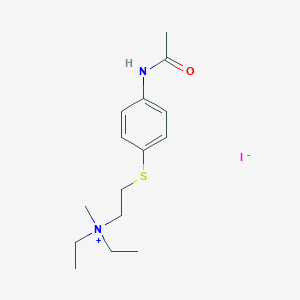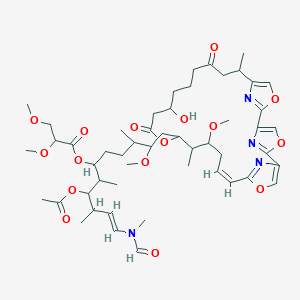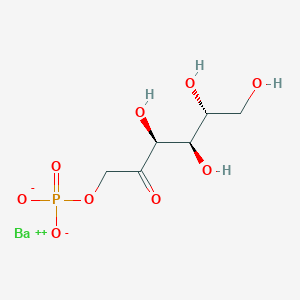
Fructose 1-(barium phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound has gained significant attention due to its efficacy and safety profile in clinical settings.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s interaction with biological systems and its potential targets are areas of ongoing research .
Mode of Action
It is known that barium ions can participate in a myriad of biochemical reactions
Biochemical Pathways
Given the potential of barium ions to participate in various biochemical reactions , it is likely that multiple pathways could be affected
Pharmacokinetics
Information on its bioavailability, distribution, metabolism, and excretion is currently unavailable
Result of Action
Given the potential of barium ions to participate in various biochemical reactions , it is likely that the compound could have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 59-7939 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Bayer HealthCare AG .
Industrial Production Methods
Industrial production of BAY 59-7939 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
BAY 59-7939 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of BAY 59-7939 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the intermediates involved .
Major Products Formed
The major products formed from the reactions of BAY 59-7939 include its metabolites, which are primarily excreted through the kidneys .
Scientific Research Applications
BAY 59-7939 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying direct Factor Xa inhibition.
Biology: Investigated for its effects on various biological pathways and processes.
Medicine: Extensively studied for its therapeutic potential in preventing and treating thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A direct Factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor with a different target but similar therapeutic use
Uniqueness of BAY 59-7939
BAY 59-7939 is unique due to its high selectivity for Factor Xa, rapid onset of action, and predictable pharmacokinetics. It does not require routine monitoring, unlike traditional anticoagulants such as warfarin .
Properties
CAS No. |
53823-70-4 |
|---|---|
Molecular Formula |
C6H13BaO9P |
Molecular Weight |
397.46 g/mol |
IUPAC Name |
barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1 |
InChI Key |
MOABIPIXBGNVJH-BAOOBMCLSA-N |
SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |
Appearance |
White to off-white powder |
Related CAS |
34079-63-5 53823-70-4 |
Synonyms |
D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


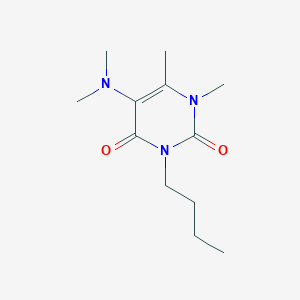
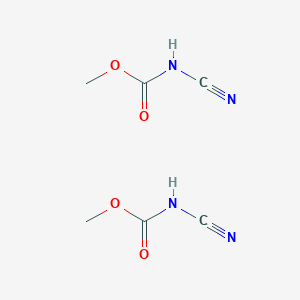
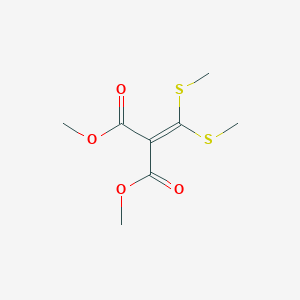
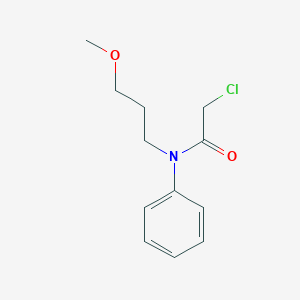
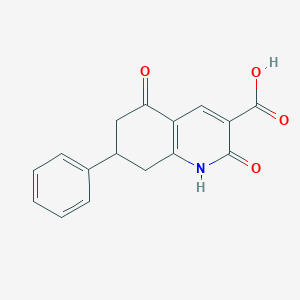
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
